N-{3-Chloro-4-[(3-Fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine, also known as Lapatinib (trade name Tykerb), is a tyrosine kinase inhibitor. This compound is classified as a targeted therapy drug, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) []. In scientific research, Lapatinib is primarily investigated for its potential in cancer treatment, particularly in breast cancer where HER2 overexpression is a key driver [].
Lapatinib functions as a reversible inhibitor of the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2) receptors. It competitively binds to the ATP-binding site of these receptors, inhibiting their autophosphorylation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to tumor growth inhibition [].
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: